molecular formula C8H10FNO B14872790 2-Fluoro-3-(pyridin-3-yl)propan-1-ol

2-Fluoro-3-(pyridin-3-yl)propan-1-ol

Cat. No.: B14872790
M. Wt: 155.17 g/mol
InChI Key: HAFGTOLHUHENHM-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to the second carbon of the propanol chain and a pyridine ring attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(pyridin-3-yl)propan-1-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine. This intermediate can then be further reacted with appropriate reagents to introduce the propanol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-fluoro-3-(pyridin-3-yl)propanal or 2-fluoro-3-(pyridin-3-yl)propanone.

    Reduction: Formation of 2-fluoro-3-(pyridin-3-yl)propan-1-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-(pyridin-3-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(pyridin-3-yl)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-fluoro-3-pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C8H10FNO/c9-8(6-11)4-7-2-1-3-10-5-7/h1-3,5,8,11H,4,6H2

InChI Key

HAFGTOLHUHENHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(CO)F

Origin of Product

United States

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